methyl 3-{[4-(cyclohexylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-{[4-(cyclohexylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core with a sulfanylidene (thioxo) group at position 2 and a methyl carboxylate substituent at position 6. The compound’s distinguishing feature is the 4-(cyclohexylcarbamoyl)phenylmethyl group at position 3, which introduces a bulky cyclohexyl carbamate moiety linked via a benzyl bridge. However, specific pharmacological data for this compound remain unreported in the available literature.
Structural analogs (e.g., compounds in and ) highlight the role of substituent variations in modulating physicochemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[4-(cyclohexylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-23(30)17-11-12-19-20(13-17)26-24(32)27(22(19)29)14-15-7-9-16(10-8-15)21(28)25-18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3,(H,25,28)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXIYRAPPKUXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound shares a tetrahydroquinazoline backbone with two structurally related derivatives (Table 1):
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations:
Substituent Bulk and Lipophilicity: The target compound’s cyclohexylcarbamoyl group is bulkier and more lipophilic than the methoxyphenyl group in the analog from . This may reduce aqueous solubility but enhance membrane permeability.
Hydrogen Bonding and Crystal Packing: The sulfanylidene group in all three compounds can act as a hydrogen-bond acceptor, influencing crystal packing or molecular recognition. The carbamoyl groups in the target compound and ’s analog may form additional hydrogen bonds, affecting solubility and stability .
In contrast, the cyclohexyl group in the target compound is electron-neutral, favoring hydrophobic interactions.
Hypothesized Physicochemical Properties
- Solubility: The target compound’s cyclohexyl group likely reduces solubility in polar solvents compared to the methoxyphenyl analog.
- Bioavailability: Increased lipophilicity may improve cell membrane penetration but could limit dissolution in physiological environments.
- Stability: The cyclopropane-containing analog () may exhibit higher reactivity due to ring strain, whereas the target compound’s cyclohexyl group offers steric protection against metabolic degradation.
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